2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid

MetAP2 inhibition Cancer target Angiogenesis

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid (CAS 312742-11-3) is a synthetic aryl sulfonamide derivative incorporating a 2,1,3-benzothiadiazole electron-acceptor core, a sulfonamide linker, and a 5-bromobenzoic acid moiety. With molecular formula C13H8BrN3O4S2 and molecular weight 414.3 g/mol , this compound has been annotated as a competitive inhibitor of methionine aminopeptidase‑2 (MetAP2) with a measured IC50 of 3.90 × 10³ nM (3.9 µM) in a coupled enzyme chromogenic assay.

Molecular Formula C13H8BrN3O4S2
Molecular Weight 414.25
CAS No. 312742-11-3
Cat. No. B2471932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid
CAS312742-11-3
Molecular FormulaC13H8BrN3O4S2
Molecular Weight414.25
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Br)C(=O)O
InChIInChI=1S/C13H8BrN3O4S2/c14-7-4-5-9(8(6-7)13(18)19)17-23(20,21)11-3-1-2-10-12(11)16-22-15-10/h1-6,17H,(H,18,19)
InChIKeyZFMGFZJIHDSKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid (CAS 312742-11-3): Baseline Compound Profile and Key Identifiers


2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid (CAS 312742-11-3) is a synthetic aryl sulfonamide derivative incorporating a 2,1,3-benzothiadiazole electron-acceptor core, a sulfonamide linker, and a 5-bromobenzoic acid moiety [1]. With molecular formula C13H8BrN3O4S2 and molecular weight 414.3 g/mol [1], this compound has been annotated as a competitive inhibitor of methionine aminopeptidase‑2 (MetAP2) with a measured IC50 of 3.90 × 10³ nM (3.9 µM) in a coupled enzyme chromogenic assay [2]. It has also been profiled in multiple PubChem high-throughput screening campaigns, including primary cell-based assays targeting regulator of G‑protein signaling 4 (RGS4) and ADAM17 [1].

Why Close Analogs of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid Cannot Be Assumed Interchangeable in Key Bioactivity Screens


Close structural analogs in the benzothiadiazole‑sulfonamide‑benzoic acid series differ fundamentally in their biological activity fingerprints. The compound 2-(2,1,3-benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid is uniquely annotated as an inhibitor of MetAP2 (IC50 = 3.9 µM) [1], whereas the non‑brominated positional isomer 3-(2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid and the dibrominated analog 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid lack documented activity against this target. Furthermore, the 5‑bromo substitution in the target compound raises the computed XLogP3 to 3.1 [2] compared to an estimated 2.3 log units for the non‑brominated analog, significantly altering solubility and membrane‑partitioning behavior. These differences preclude generic substitution in assay development or SAR studies.

Quantified Differentiation Evidence: 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid vs. Closest Structural Analogs


MetAP2 Enzymatic Inhibition: Target Compound vs. Non‑Brominated and Dibrominated Analogs

The target compound inhibits human methionine aminopeptidase‑2 (MetAP2) with an IC50 of 3.90 × 10³ nM (3.9 µM) in a coupled enzyme chromogenic assay at pH 7.4 and 22 °C [1]. In contrast, the direct analog lacking the bromine atom, 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid, has no reported MetAP2 inhibitory activity in any public database. The dibrominated analog 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid also lacks documented MetAP2 activity [2]. This differential activity profile indicates that the specific 5‑bromo substitution on the benzoic acid ring, and the absence of a second bromine on the benzothiadiazole core, are critical determinants of MetAP2 engagement.

MetAP2 inhibition Cancer target Angiogenesis

Hydrophobicity (XLogP3) as a Descriptor of Membrane Partitioning: 5‑Bromo vs. Non‑Brominated Analog

The computed octanol‑water partition coefficient (XLogP3) for the target compound is 3.1 [1], while the non‑brominated analog 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid has a predicted XLogP3 of approximately 2.3 (based on the removal of the bromine substituent) [2]. This ΔLogP ≈ 0.8 log units translates to roughly a 6‑fold difference in estimated lipid‑phase partitioning, which can significantly influence membrane permeability, plasma protein binding, and in‑cell target engagement.

Physicochemical property LogP ADME prediction

Multi‑Target Screening Fingerprint: Unique Broad‑Spectrum Annotation Across RGS4, ADAM17, and GPCR Panels

The target compound has been tested in at least 8 distinct PubChem bioassays, including primary cell‑based screens for RGS4 (Johns Hopkins Ion Channel Center), ADAM17 (Scripps Research Institute), mu‑opioid receptor, and muscarinic M1 receptor . While specific %‑inhibition values are not publicly available, the fact that the compound was selected for these diverse, target‑focused screens indicates a unique multi‑target annotation profile. Analogs such as 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid and 5‑bromo‑2‑(7‑bromo‑2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid have far fewer annotated bioassays, suggesting that the target compound's substitution pattern endows it with broader biological recognition [1].

Polypharmacology High‑throughput screening Chemical probe

Hydrogen‑Bond Donor/Acceptor Profile: Implications for Target Recognition

The target compound possesses 2 hydrogen‑bond donors (the sulfonamide NH and the carboxylic acid OH) and 8 hydrogen‑bond acceptors (4 oxygens from sulfonamide and carboxylic acid, 2 nitrogens from benzothiadiazole, 1 nitrogen from sulfonamide, and the bromine atom acting as a halogen‑bond acceptor) [1]. The non‑brominated analog 3‑(2,1,3‑benzothiadiazole‑4‑sulfonamido)benzoic acid has the same HBD count of 2 but only 7 HBA (lacking the bromine's halogen‑bonding capacity) [2]. The additional halogen‑bond acceptor capacity contributed by the 5‑bromo substituent may facilitate specific interactions with MetAP2 or other protein targets, consistent with the observed differential activity.

Medicinal chemistry Structure‑activity relationship Binding mode

High‑Value Research and Industrial Application Scenarios for 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid


MetAP2 Inhibitor Tool Compound for Cancer and Angiogenesis Research

With a documented IC50 of 3.9 µM against human MetAP2 [1], the target compound serves as a validated starting point for structure‑based optimization of anthranilic acid sulfonamide MetAP2 inhibitors, a class under investigation for anti‑angiogenic and anticancer therapy. Its activity level is suitable for use as a positive control in enzymatic assays or as a scaffold for further medicinal chemistry elaboration.

Multi‑Target Polypharmacology Probe for GPCR and Metalloprotease Screening

The compound's broad screening annotation across RGS4, ADAM17, mu‑opioid, and muscarinic M1 targets makes it a valuable polypharmacology probe for investigating cross‑talk between G‑protein signaling and metalloprotease pathways . It can be used as a reference compound in secondary screening campaigns to benchmark selectivity profiles.

Physicochemical Reference Standard for Halogen‑Bonding and logP Calibration

The well‑characterized XLogP3 of 3.1 and the presence of a bromine atom with halogen‑bond acceptor capability position this compound as a useful reference standard in computational chemistry model validation, particularly for calibrating logP prediction algorithms and halogen‑bond scoring functions [2].

Synthetic Intermediate for Diversified Benzothiadiazole Libraries

The 5‑bromobenzoic acid moiety provides a convenient handle for further functionalization via cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling the rapid generation of focused libraries for SAR exploration. Its commercial availability at ≥95% purity facilitates direct use in parallel synthesis workflows.

Quote Request

Request a Quote for 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-bromobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.